

Unveiling Azide MegaStokes Dye 673: A

Technical Guide for Advanced Bio-Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Azide MegaStokes dye 673	
Cat. No.:	B12056519	Get Quote

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A comprehensive technical overview of **Azide MegaStokes dye 673**, a fluorescent probe with significant applications in biological research and drug development, is presented here. This guide consolidates key data on its chemical structure, physicochemical properties, and its primary application in the highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Detailed experimental workflows for biomolecular labeling are provided, catering to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Azide MegaStokes dye 673 is a water-soluble fluorescent dye characterized by a large Stokes shift, which is the difference between the excitation and emission maxima. This property is highly advantageous for minimizing self-quenching and improving the signal-to-noise ratio in fluorescence imaging.



Property	Value	Reference
Synonym	1-(3-Azidopropyl)-4-[2-[7- (diethylamino)-2-oxo-2H-1- benzopyran-3-yl]ethenyl]-3- sulfo-pyridinium inner salt	[1]
CAS Number	1246853-81-5	[1]
Molecular Formula	C23H25N5O5S	
Molecular Weight	483.54 g/mol	_
Excitation Wavelength (λex)	542 nm (in ethanol)	_
Emission Wavelength (λem)	673 nm (in ethanol)	
SMILES String	CCN(CC)c1ccc2C=C(\C=C\c3 ccINVALID-LINKcc3S([O-]) (=O)=O)C(=O)Oc2c1	_
InChI Key	TXEOOODTMSSAJD- UHFFFAOYSA-N	_

Principle of Application: Copper-Catalyzed Click Chemistry

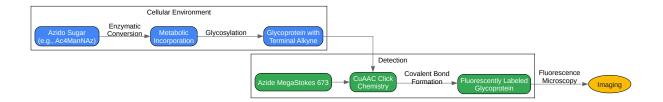
Azide MegaStokes dye 673 is primarily utilized as a reporter molecule in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction facilitates the covalent ligation of the azide-functionalized dye to a target molecule bearing a terminal alkyne group. The reaction is highly specific, efficient, and biocompatible, making it ideal for labeling a wide array of biomolecules, including proteins and glycans, within complex biological systems.

Experimental Workflow: Metabolic Labeling and Detection of Glycoproteins

A prominent application of **Azide MegaStokes dye 673** is in the field of glycobiology, specifically for the visualization of glycoproteins. This is typically achieved through a two-step



process involving metabolic labeling followed by click chemistry.



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Metabolic labeling and click chemistry-based detection of glycoproteins.

Detailed Experimental Protocol:

This protocol outlines the general steps for the metabolic labeling of cellular glycoproteins with an azido sugar and subsequent fluorescence detection using **Azide MegaStokes dye 673**.

- I. Metabolic Labeling of Cells with Azido Sugars
- Cell Culture: Culture cells of interest to the desired confluency in appropriate growth medium.
- Azido Sugar Incubation: Supplement the growth medium with a peracetylated azido sugar analog, such as N-azidoacetylmannosamine (Ac4ManNAz), to a final concentration of 25-50 µM. Peracetylated forms exhibit enhanced cell permeability.
- Incubation: Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into the glycan structures of glycoproteins.
- II. Fixation and Permeabilization (for intracellular targets)

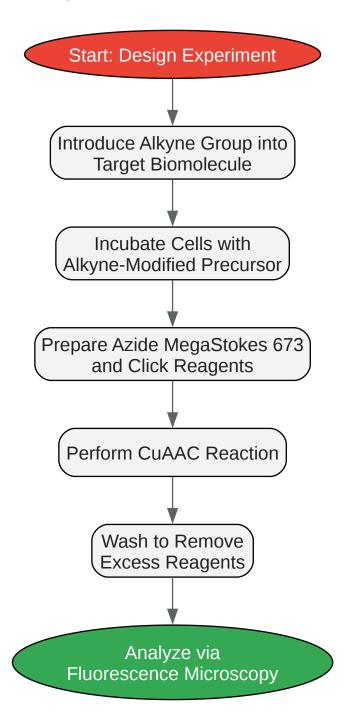


- Cell Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilization: For intracellular glycoprotein targets, permeabilize the cells with 0.1-0.25%
 Triton X-100 in PBS for 10 minutes.
- III. Copper-Catalyzed Click Chemistry Reaction
- Prepare Click Reaction Cocktail: Prepare the following cocktail immediately before use. The volumes can be scaled as needed.
 - Copper(II) Sulfate (CuSO₄): 100 μM final concentration.
 - Copper Ligand (e.g., THPTA): 500 μM final concentration.
 - Reducing Agent (e.g., Sodium Ascorbate): 2.5 mM final concentration (prepare fresh).
 - Azide MegaStokes Dye 673: 5-10 μM final concentration.
 - o Buffer: PBS or Tris-buffered saline (TBS).
- Labeling Reaction:
 - Wash the fixed (and permeabilized, if applicable) cells with PBS.
 - Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS to remove unreacted dye and catalyst components.
- IV. Imaging and Analysis
- Mounting: Mount the coverslips with an appropriate mounting medium.
- Fluorescence Microscopy: Visualize the fluorescently labeled glycoproteins using a fluorescence microscope with filter sets appropriate for the excitation and emission wavelengths of Azide MegaStokes dye 673 (λex ≈ 542 nm, λem ≈ 673 nm).



Logical Workflow for Bio-orthogonal Labeling

The overall process of employing **Azide MegaStokes dye 673** in a bio-orthogonal labeling strategy follows a logical and sequential workflow.



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General workflow for bio-orthogonal labeling using Azide MegaStokes 673.



This technical guide provides a foundational understanding of **Azide MegaStokes dye 673** and its application in advanced bio-labeling techniques. Researchers are encouraged to optimize specific experimental conditions based on their cell type and target of interest.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling Azide MegaStokes Dye 673: A Technical Guide for Advanced Bio-Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12056519#chemical-structure-of-azide-megastokes-dye-673]

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